molecular formula C16H17ClN2O B11951280 3-(4-Chlorophenyl)-1-ethyl-1-(O-tolyl)urea CAS No. 197501-90-9

3-(4-Chlorophenyl)-1-ethyl-1-(O-tolyl)urea

Cat. No.: B11951280
CAS No.: 197501-90-9
M. Wt: 288.77 g/mol
InChI Key: YOSZDIUIXCIAIQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-ethyl-1-(O-tolyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorophenyl group, an ethyl group, and an O-tolyl group attached to the urea moiety. Urea derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-ethyl-1-(O-tolyl)urea typically involves the reaction of 4-chloroaniline with ethyl isocyanate and O-toluidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-Chloroaniline reacts with ethyl isocyanate to form an intermediate.

    Step 2: The intermediate is then reacted with O-toluidine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-ethyl-1-(O-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amine derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1-ethyl-1-(O-tolyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-ethyl-1-(O-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-ethyl-1-(O-tolyl)thiourea: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom.

    3-(4-Chlorophenyl)-1-ethyl-1-(O-tolyl)carbamate: This compound has a carbamate group instead of a urea group.

Uniqueness

3-(4-Chlorophenyl)-1-ethyl-1-(O-tolyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

197501-90-9

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-ethyl-1-(2-methylphenyl)urea

InChI

InChI=1S/C16H17ClN2O/c1-3-19(15-7-5-4-6-12(15)2)16(20)18-14-10-8-13(17)9-11-14/h4-11H,3H2,1-2H3,(H,18,20)

InChI Key

YOSZDIUIXCIAIQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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